molecular formula C16H13FO4 B6408529 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261912-42-8

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6408529
CAS RN: 1261912-42-8
M. Wt: 288.27 g/mol
InChI Key: JIVWRBXBESDYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid (FMCPA) is a novel compound with a wide range of applications in both scientific research and industry. It is a benzoic acid derivative with a 3-methyl group, a 4-methoxycarbonyl group, and a 3-fluoro group. FMCPA has been found to have a variety of properties, such as being a good solvent and a good reagent for organic synthesis. It has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is believed to be involved in the formation of a variety of compounds through its ability to react with other compounds. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% is believed to be involved in the formation of polymers and other materials due to its ability to form strong bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% are not yet fully understood. However, it is believed to be non-toxic and non-irritating when used in laboratory experiments. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been found to be relatively stable and non-reactive when exposed to light and heat.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its ability to react with other compounds and form strong bonds. Additionally, it is relatively stable and non-reactive when exposed to light and heat. However, 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% is not yet widely used in laboratory experiments and its mechanism of action is not yet fully understood, so its use may be limited.

Future Directions

There are a number of potential future directions for the use of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in scientific research. These include further research into its mechanism of action, its potential applications in the synthesis of pharmaceuticals and agrochemicals, and its potential use in the development of new materials and polymers. Additionally, further research could be done into the biochemical and physiological effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%, as well as its potential toxicity and irritancy. Finally, 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% could be used in further studies into the synthesis of other compounds and the development of new materials.

Synthesis Methods

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 3-fluoro-4-methoxycarbonylphenol with methylmagnesium bromide in an aprotic solvent. This reaction results in the formation of 4-(3-fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, which can then be purified by recrystallization. Another method involves the reaction of 3-fluoro-4-methoxycarbonylphenol with methyl iodide in an aprotic solvent. This reaction produces 4-(3-fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, which can then be purified by recrystallization.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been extensively studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent for organic synthesis, as a solvent for chromatography, and as a catalyst for various chemical reactions. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been studied for its potential use in the development of new materials and polymers.

properties

IUPAC Name

4-(3-fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-7-11(15(18)19)4-5-12(9)10-3-6-13(14(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVWRBXBESDYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691485
Record name 3'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid

CAS RN

1261912-42-8
Record name 3'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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